BAY-218

Description

Properties

IUPAC Name |

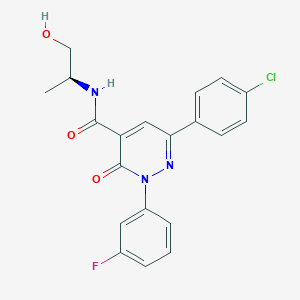

6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGRNBWAUZSMBN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of BAY-218: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in tumor immunosuppression. By targeting the AhR signaling pathway, BAY-218 represents a promising therapeutic strategy to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses. This technical guide provides a comprehensive overview of the mechanism of action of BAY-218, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

BAY-218 exerts its pharmacological effect by directly antagonizing the Aryl Hydrocarbon Receptor. The primary mechanism involves the inhibition of AhR nuclear translocation.[1] In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of endogenous or exogenous ligands, such as kynurenine (B1673888) produced by tumors, AhR translocates to the nucleus. BAY-218 prevents this translocation, thereby blocking the subsequent steps in the AhR signaling cascade.

By inhibiting AhR's nuclear entry, BAY-218 effectively prevents the heterodimerization of AhR with the AhR Nuclear Translocator (ARNT). This complex is necessary for binding to Dioxin Response Elements (DREs) in the promoter regions of target genes. Consequently, BAY-218 inhibits DRE-luciferase reporter expression and the transcription of AhR-regulated genes, such as CYP1A1.[1]

The functional consequences of this inhibition are a reversal of the immunosuppressive effects mediated by AhR activation. In preclinical studies, BAY-218 has been shown to rescue the production of TNFα in lipopolysaccharide (LPS)-treated primary human monocytes that were suppressed by the endogenous AhR ligand kynurenic acid.[1] Furthermore, it enhances T-cell cytokine production in mixed lymphocyte reactions.[2]

In vivo, the inhibition of AhR by BAY-218 leads to a significant enhancement of anti-tumoral immune responses.[1] This is characterized by a reduction in tumor growth in syngeneic mouse tumor models and an increase in the infiltration of beneficial immune cells into the tumor microenvironment. Specifically, treatment with BAY-218 has been observed to increase the frequency of tumor-infiltrating CD8+ T cells and Natural Killer (NK) cells, while decreasing the populations of immunosuppressive GR1+ myeloid cells and CD206+ M2 macrophages.[2] Notably, BAY-218 has also demonstrated the ability to enhance the therapeutic efficacy of anti-PD-L1 antibodies.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for BAY-218.

Table 1: In Vitro Activity of BAY-218

| Parameter | Cell Line | Value | Reference |

| AhR Inhibitory Activity (IC50) | U87 glioblastoma | 39.9 nM | [3] |

| CYP1A1 Inhibitory Activity (IC50) | U937 human monocytic | 70.7 µM | [3] |

Table 2: In Vivo Efficacy of BAY-218

| Animal Model | Treatment | Outcome | Reference |

| CT26 and B16-OVA syngeneic mouse tumor models | 30 mg/kg p.o. | Reduced tumor growth, enhanced anti-tumoral immune responses | [1][3] |

| CT26 syngeneic mouse tumor model | Combination with anti-PD-L1 antibody | Enhanced therapeutic efficacy | [1] |

Signaling Pathway Diagram

The following diagram illustrates the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway and the point of intervention by BAY-218.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of BAY-218 are provided below. These are representative protocols based on standard laboratory practices.

Dioxin Response Element (DRE) Luciferase Reporter Assay

This assay is used to quantify the ability of BAY-218 to inhibit AhR-mediated gene transcription.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

- Co-transfect the cells with a DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

2. Compound Treatment:

- After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of BAY-218.

- Include a positive control (e.g., TCDD, a potent AhR agonist) and a vehicle control (e.g., DMSO).

- Incubate the plate for another 24 hours.

3. Luciferase Activity Measurement:

- Lyse the cells using a passive lysis buffer.

- Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

- Calculate the fold induction relative to the vehicle control.

- Plot the dose-response curve and determine the IC50 value for BAY-218.

In Vivo Syngeneic Mouse Tumor Models (CT26 and B16-OVA)

These models are used to evaluate the anti-tumor efficacy of BAY-218 in an immunocompetent setting.

1. Tumor Cell Implantation:

- Culture CT26 (colon carcinoma) or B16-OVA (ovalbumin-expressing melanoma) cells.

- Harvest and resuspend the cells in sterile PBS.

- Subcutaneously inject 1 x 10^6 cells into the flank of syngeneic mice (BALB/c for CT26, C57BL/6 for B16-OVA).

2. Treatment Regimen:

- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

- Administer BAY-218 (e.g., 30 mg/kg) orally, once or twice daily.

- The control group receives the vehicle.

- For combination studies, an additional group receives an anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneally) with or without BAY-218.

3. Tumor Growth Monitoring:

- Measure tumor dimensions with calipers every 2-3 days.

- Calculate tumor volume using the formula: (length x width²)/2.

- Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint Analysis:

- Euthanize the mice when tumors reach a predetermined size or at the end of the study.

- Excise the tumors for further analysis, such as flow cytometry of tumor-infiltrating leukocytes.

Flow Cytometry of Tumor-Infiltrating Leukocytes

This protocol is used to characterize the immune cell populations within the tumor microenvironment.

1. Single-Cell Suspension Preparation:

- Excise tumors and mince them into small pieces.

- Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase I) in RPMI medium at 37°C.

- Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

- Lyse red blood cells using an ACK lysis buffer.

2. Antibody Staining:

- Wash the cells with FACS buffer (PBS with 2% FBS).

- Block Fc receptors with an anti-CD16/32 antibody.

- Stain the cells with a cocktail of fluorescently conjugated antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1, CD11b, CD206).

- For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells before adding the intracellular antibody.

3. Data Acquisition and Analysis:

- Acquire the data on a flow cytometer.

- Analyze the data using appropriate software (e.g., FlowJo).

- Gate on live, single cells, and then on CD45+ leukocytes to identify different immune cell subsets.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of BAY-218.

References

- 1. benchchem.com [benchchem.com]

- 2. Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [bio-protocol.org]

BAY-218: A Technical Overview of a Novel Aryl Hydrocarbon Receptor (AhR) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1] Emerging as a promising agent in immuno-oncology, BAY-218 represents a novel approach to counteract tumor-induced immunosuppression.[1][2][3] Many tumors exploit the AhR signaling pathway to create an immunosuppressive microenvironment, often through the metabolism of tryptophan into kynurenine, which then activates AhR.[4] By inhibiting AhR, BAY-218 aims to restore T-cell function and promote anti-tumor immunity.[3][4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and available data on BAY-218.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | (S)-6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-(1-hydroxypropan-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide |

| Molecular Formula | C₂₀H₁₇ClFN₃O₃ |

| Molecular Weight | 401.82 g/mol |

| CAS Number | 2162982-11-6 |

Mechanism of Action

BAY-218 functions by directly antagonizing the Aryl Hydrocarbon Receptor. The canonical AhR signaling pathway is initiated when a ligand binds to the cytosolic AhR, which is part of a complex with chaperone proteins like Hsp90. This binding event triggers the translocation of the AhR into the nucleus. Inside the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[5][6][7]

BAY-218 exerts its inhibitory effect by preventing the nuclear translocation of AhR.[1] This blockade prevents the subsequent steps of the signaling cascade, including the expression of AhR-regulated target genes.[1]

Signaling Pathway

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. BAY-218: A Breakthrough in Targeting Tumor Immunosuppression through AhR Inhibition [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. indigobiosciences.com [indigobiosciences.com]

BAY-2416964: A Novel Aryl Hydrocarbon Receptor Inhibitor Reshaping the Tumor Microenvironment for Enhanced Anti-Tumor Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, fostering immunosuppression that allows tumors to evade immune destruction. A key player in this process is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that, when activated by metabolites such as kynurenine (B1673888) abundant in the TME, promotes an immunosuppressive milieu. BAY-2416964 is a potent and selective small-molecule inhibitor of AhR that has demonstrated significant preclinical activity in reversing this immunosuppression and promoting anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of BAY-2416964 and its profound effects on the tumor microenvironment, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action: AhR Inhibition

BAY-2416964 functions by directly antagonizing the Aryl Hydrocarbon Receptor. In the tumor microenvironment, the enzyme indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO) are often overexpressed, leading to the conversion of tryptophan into kynurenine. Kynurenine acts as an endogenous ligand for AhR. Upon binding, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and initiates the transcription of target genes. These target genes contribute to an immunosuppressive environment by promoting the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the function of effector T cells and natural killer (NK) cells.

BAY-2416964 competitively binds to the ligand-binding pocket of AhR, preventing its activation by kynurenine and other endogenous and exogenous ligands.[1] This blockade of AhR signaling is the primary mechanism through which BAY-2416964 exerts its anti-tumor effects.

Signaling Pathway

Quantitative Effects on the Tumor Microenvironment

The administration of BAY-2416964 leads to a significant shift in the tumor microenvironment from an immunosuppressive to an immuno-active state. This is characterized by changes in immune cell populations and cytokine profiles.

In Vitro AhR Inhibition

| Assay | Cell Line | Ligand | IC50 of BAY-2416964 | Reference |

| CYP1A1 Expression | Human Monocytic U937 | Kynurenic Acid | 21 nM | [1] |

| CYP1A1 Expression | Mouse Splenocytes | Kynurenic Acid | 18 nM | [1] |

| CYP1A1 Expression | Human Monocytic U937 | 6-formylindolo[3,2-b]carbazole (FICZ) | 11 nM | [1] |

| CYP1A1 Expression | Human Monocytic U937 | Indole-3-pyruvate (I3P) | 290 nM | [1] |

| CYP1A1 Expression | Human Monocytic U937 | Benzo(a)pyrene (BaP) | 45 nM | [1] |

In Vivo Effects on Tumor-Infiltrating Lymphocytes (TILs)

In syngeneic mouse tumor models, BAY-2416964 treatment has been shown to increase the infiltration and activation of anti-tumor immune cells.

| Immune Cell Population | Tumor Model | Change with BAY-2416964 | Reference |

| CD8+ T cells | B16-OVA | Increased frequency | [1] |

| NK cells | B16-OVA | Increased frequency | [1] |

| GR1+ Myeloid cells | B16-OVA | Decreased frequency | [1] |

| CD206+ M2 Macrophages | B16-OVA | Decreased frequency | [1] |

Modulation of Cytokine Production

BAY-2416964 reverses the immunosuppressive effects of AhR activation on cytokine production, promoting a pro-inflammatory environment.

| Cytokine | Assay Condition | Effect of BAY-2416964 | Reference |

| TNFα | KA-suppressed LPS-treated human monocytes | Rescued production | [1] |

| IL-2 | Human mixed lymphocyte reaction (MLR) | Increased secretion | [1] |

| IFNγ | Human mixed lymphocyte reaction (MLR) | Increased secretion | [1] |

| IL-2 | Co-culture of T cells and moDCs | Dose-dependent increase | [1] |

| IFNγ | Naïve CD4+ and CD8+ T cells | Dose-dependent increase | [1] |

| IFN-γ, IL-2, TNF-α | Co-culture of NSCLC cells, PBMCs, and fibroblasts | Increased production | [2] |

Experimental Protocols

AhR Nuclear Translocation Assay

Objective: To visually and quantitatively assess the inhibition of ligand-induced AhR nuclear translocation by BAY-2416964.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and seeded in 96-well imaging plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of BAY-2416964 or vehicle control for 1 hour.

-

Ligand Stimulation: The AhR ligand TCDD (2,3,7,8-tetrachlorodibenzodioxin) is added to the wells to induce AhR translocation.

-

Immunofluorescence Staining: After a defined incubation period (e.g., 1 hour), cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. Cells are then stained with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging and Analysis: Images are acquired using a high-content imaging system. The nuclear and cytoplasmic fluorescence intensity of AhR is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.

Dioxin Response Element (DRE)-Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of AhR in response to ligands and its inhibition by BAY-2416964.

Methodology:

-

Cell Transfection: A suitable cell line (e.g., Hepa-1c1c7) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of a DRE promoter. A co-transfection with a control plasmid (e.g., Renilla luciferase) is performed for normalization.

-

Compound Treatment: Transfected cells are seeded in 96-well plates and treated with a range of concentrations of BAY-2416964 or vehicle.

-

Ligand Stimulation: An AhR agonist (e.g., kynurenic acid) is added to the wells to activate AhR-dependent transcription.

-

Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition by BAY-2416964 is calculated relative to the agonist-only control.

In Vivo Syngeneic Mouse Tumor Models (CT26 and B16-OVA)

Objective: To evaluate the in vivo anti-tumor efficacy and pharmacodynamic effects of BAY-2416964.

Methodology:

-

Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma or B16-OVA melanoma) are subcutaneously injected into immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-OVA).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered BAY-2416964 (e.g., orally, daily) or vehicle control. Combination therapy with checkpoint inhibitors (e.g., anti-PD-L1 antibody) can also be evaluated.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised and processed for analysis of tumor-infiltrating lymphocytes by flow cytometry. Spleens and lymph nodes may also be collected for immune cell analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with BAY-2416964.

Methodology:

-

Tumor Dissociation: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80, CD206). A viability dye is included to exclude dead cells.

-

Intracellular Staining (optional): For analysis of intracellular cytokines (e.g., IFNγ, TNFα) or transcription factors (e.g., FoxP3 for Tregs), cells are permeabilized and stained with specific intracellular antibodies.

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A sequential gating strategy is applied to identify and quantify different immune cell populations.

Logical Relationship: From AhR Inhibition to Anti-Tumor Efficacy

The therapeutic effect of BAY-2416964 is a direct consequence of its ability to inhibit AhR, setting off a cascade of events within the tumor microenvironment that culminates in enhanced anti-tumor immunity and tumor regression.

Conclusion

BAY-2416964 represents a promising therapeutic strategy to counteract a key mechanism of immune evasion in the tumor microenvironment. By potently and selectively inhibiting the Aryl Hydrocarbon Receptor, BAY-2416964 effectively reverses the immunosuppressive effects of kynurenine and other AhR ligands. This leads to a more favorable immune landscape within the tumor, characterized by increased infiltration and activation of cytotoxic immune cells and a pro-inflammatory cytokine milieu. The preclinical data strongly support the continued development of BAY-2416964 as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, to improve outcomes for cancer patients. This technical guide provides a foundational understanding of the mechanism and effects of BAY-2416964, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology.

References

Preclinical Profile of BAY-218: An In-Depth Technical Guide on a Novel Aryl Hydrocarbon Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, in vitro and in vivo activity, and potential therapeutic applications of this compound.

Core Concepts: Mechanism of Action

BAY-218 functions as a direct antagonist of the Aryl Hydrocarbon Receptor. Mechanistically, it has been shown to inhibit the nuclear translocation of AhR, thereby preventing its binding to Dioxin Response Elements (DREs) in the promoter regions of target genes.[1][2] This blockade of AhR signaling abrogates the transcriptional activation of genes regulated by both exogenous and endogenous AhR ligands.[1][2]

The AhR signaling pathway plays a crucial role in mediating the immunosuppressive effects of tryptophan metabolites, such as kynurenine, which are often upregulated in the tumor microenvironment. By inhibiting AhR, BAY-218 can reverse this immunosuppression and restore anti-tumor immune responses.

Below is a diagram illustrating the canonical AhR signaling pathway and the inhibitory action of BAY-218.

Caption: Canonical AhR signaling pathway and the inhibitory mechanism of BAY-218.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for BAY-218.

Table 1: In Vitro Activity of BAY-218

| Assay Type | Cell Line | Parameter | Value | Reference |

| AhR Inhibition | U87 Glioblastoma | IC50 | 39.9 nM | [1] |

| CYP1A1 Inhibition | U937 Human Monocytic | IC50 | 70.7 nM | [1] |

Table 2: In Vivo Efficacy of BAY-218 in Syngeneic Mouse Tumor Models

| Tumor Model | Treatment | Outcome | Reference |

| CT26 Colon Carcinoma | BAY-218 | Reduced tumor growth | [2] |

| B16-OVA Melanoma | BAY-218 | Reduced tumor growth | [2] |

| CT26 Colon Carcinoma | BAY-218 + anti-PD-L1 | Enhanced therapeutic efficacy | [2] |

Table 3: Effects of BAY-218 on the Tumor Microenvironment

| Tumor Model | Immune Cell Population | Effect | Reference |

| B16-OVA Melanoma | CD8+ T cells | Increased frequency | [3] |

| B16-OVA Melanoma | NK cells | Increased frequency | [3] |

| B16-OVA Melanoma | GR1+ myeloid cells | Decreased frequency | [3] |

| B16-OVA Melanoma | CD206+ M2 macrophages | Decreased frequency | [3] |

Experimental Protocols

While detailed, step-by-step protocols for experiments specifically using BAY-218 are not publicly available, this section provides generalized methodologies for the key assays cited in the preclinical evaluation of this inhibitor. These protocols are based on standard laboratory practices.

Dioxin Response Element (DRE) Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to inhibit the ligand-induced activation of the AhR signaling pathway.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2) in appropriate media.

-

Co-transfect cells with a DRE-driven luciferase reporter plasmid and a constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

Plate the transfected cells and allow them to adhere.

-

Treat the cells with a range of concentrations of BAY-218 for a predetermined time (e.g., 1 hour) prior to stimulation.

-

-

Ligand Stimulation:

-

Stimulate the cells with a known AhR agonist (e.g., TCDD or kynurenine) at a concentration that induces a robust luciferase signal.

-

-

Luciferase Activity Measurement:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure the luciferase activity of both the DRE-reporter and the control reporter using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the DRE-luciferase activity to the control luciferase activity.

-

Calculate the percent inhibition of the agonist-induced signal for each concentration of BAY-218.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a DRE Luciferase Reporter Assay.

Mixed Lymphocyte Reaction (MLR)

The MLR assay assesses the ability of a compound to modulate T-cell responses.

Methodology:

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy human donors.

-

-

One-Way MLR Setup:

-

Treat the PBMCs from one donor (stimulator cells) with a proliferation inhibitor (e.g., mitomycin C or irradiation).

-

Co-culture the stimulator cells with PBMCs from the second donor (responder cells) at a defined ratio.

-

-

Compound Treatment:

-

Add varying concentrations of BAY-218 to the co-culture.

-

-

Incubation and Proliferation Measurement:

-

Incubate the cells for a period of 5-7 days.

-

Measure T-cell proliferation using methods such as [³H]-thymidine incorporation or a fluorescent dye dilution assay (e.g., CFSE).

-

-

Cytokine Analysis:

-

Collect the culture supernatant and measure the levels of key cytokines (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead-based assay.

-

-

Data Analysis:

-

Quantify the effect of BAY-218 on T-cell proliferation and cytokine production compared to vehicle-treated controls.

-

Caption: Workflow for a one-way Mixed Lymphocyte Reaction.

In Vivo Syngeneic Tumor Models (CT26 and B16-OVA)

These models are used to evaluate the anti-tumor efficacy of BAY-218 in an immunocompetent setting.

Methodology:

-

Tumor Cell Implantation:

-

Inject a defined number of CT26 or B16-OVA tumor cells subcutaneously into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-OVA).

-

-

Treatment Administration:

-

Once tumors reach a palpable size, randomize the mice into treatment groups.

-

Administer BAY-218, vehicle control, and any combination treatments (e.g., anti-PD-L1 antibody) according to a predetermined dosing schedule (e.g., daily oral gavage).

-

-

Tumor Growth Measurement:

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (based on tumor size or a defined time point), euthanize the mice.

-

Excise the tumors for further analysis.

-

-

Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes:

-

Mechanically and enzymatically dissociate the tumors to create single-cell suspensions.

-

Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80, CD206).

-

Analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the tumor microenvironment.

-

Caption: General workflow for in vivo efficacy studies.

Conclusion

The preclinical data for BAY-218 demonstrate that it is a potent and selective inhibitor of the Aryl Hydrocarbon Receptor with promising anti-tumor activity. Its ability to reverse AhR-mediated immunosuppression in the tumor microenvironment provides a strong rationale for its further development as a novel cancer immunotherapy, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of BAY-218 and other AhR inhibitors.

References

The Impact of Selective Aryl Hydrocarbon Receptor (AhR) Inhibition on T-Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific preclinical and clinical data on BAY-218's direct impact on T-cell function is not extensively available in the public domain. This technical guide provides a comprehensive overview of the mechanism of action of selective Aryl Hydrocarbon Receptor (AhR) inhibitors and their effects on T-cell function, drawing from publicly available data on other selective AhR inhibitors, including BAY 2416964, a structurally related compound from the same developer. This information is intended to be illustrative of the anticipated impact of BAY-218.

Executive Summary

The Aryl Hydrocarbon Receptor (AhR) has emerged as a critical regulator of immune responses, particularly in the context of the tumor microenvironment (TME). Its activation by endogenous and exogenous ligands, notably the tryptophan catabolite kynurenine (B1673888), leads to profound immunosuppression, primarily by impairing T-cell function. Selective AhR inhibitors, such as BAY-218, represent a promising therapeutic strategy to counteract this immunosuppression and restore anti-tumor immunity. This guide details the impact of selective AhR inhibition on T-cell function, providing insights into the underlying signaling pathways, experimental methodologies to assess these effects, and a summary of the expected quantitative outcomes based on data from analogous compounds.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in T-Cells

The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex.[1][2][3] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) in the promoter regions of target genes.[4] This signaling cascade has pleiotropic effects on T-cell differentiation and function.

Activation of AhR in the TME, often driven by high levels of kynurenine produced by tumors, promotes an immunosuppressive phenotype.[1][5] It drives the differentiation of naïve CD4+ T-cells into regulatory T-cells (Tregs) and inhibits the activity of cytotoxic CD8+ T-cells.[5][6] Furthermore, AhR signaling can lead to the upregulation of immune checkpoint molecules, such as PD-1, on T-cells, contributing to T-cell exhaustion.[6]

Selective AhR inhibitors, like BAY-218, are designed to block the binding of immunosuppressive ligands to the AhR, thereby preventing its activation and nuclear translocation.[3][4] This inhibition is expected to reverse the immunosuppressive effects of the AhR pathway, leading to enhanced T-cell activation, proliferation, and effector function.

Caption: Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in T-Cells.

Quantitative Impact of Selective AhR Inhibition on T-Cell Function

The following tables summarize the expected quantitative effects of selective AhR inhibitors on key T-cell functions, based on data from studies of BAY 2416964 and other selective AhR antagonists.

Table 1: Effect of Selective AhR Inhibition on T-Cell Proliferation

| Cell Type | Condition | Treatment | Fold Change in Proliferation (vs. Control) | Reference |

| Human CD4+ T-Cells | Kynurenine-induced suppression | Selective AhR Inhibitor | 2.5 - 4.0 | [4] |

| Human CD8+ T-Cells | Kynurenine-induced suppression | Selective AhR Inhibitor | 3.0 - 5.0 | [4] |

| Murine Splenocytes | TCDD-induced suppression | Selective AhR Inhibitor | 2.0 - 3.5 | [6] |

Table 2: Effect of Selective AhR Inhibition on Cytokine Production by T-Cells

| Cell Type | Cytokine | Treatment | Fold Change in Production (vs. Control) | Reference |

| Human CD8+ T-Cells | IFN-γ | Selective AhR Inhibitor | 3.0 - 6.0 | [4] |

| Human CD8+ T-Cells | Granzyme B | Selective AhR Inhibitor | 2.0 - 4.0 | [4] |

| Human CD4+ T-Cells | IL-2 | Selective AhR Inhibitor | 2.5 - 5.0 | [7] |

| Human CD4+ T-Cells | IL-10 (from induced Tregs) | Selective AhR Inhibitor | 0.2 - 0.5 (Decrease) | [5] |

| Human CD4+ T-Cells | IL-17A (from Th17) | Selective AhR Inhibitor | Variable (Ligand-dependent) | [5] |

Table 3: Effect of Selective AhR Inhibition on T-Cell Activation Markers

| Cell Type | Marker | Treatment | % Positive Cells (vs. Control) | Reference |

| Human CD8+ T-Cells | CD69 | Selective AhR Inhibitor | 40% - 60% increase | [4] |

| Human CD8+ T-Cells | CD25 | Selective AhR Inhibitor | 30% - 50% increase | [4] |

| Human CD8+ T-Cells | PD-1 | Selective AhR Inhibitor | 20% - 40% decrease | [6] |

Experimental Protocols for Assessing T-Cell Function

The following are detailed methodologies for key experiments used to evaluate the impact of AhR inhibitors on T-cell function.

T-Cell Proliferation Assay

Objective: To quantify the effect of an AhR inhibitor on the proliferation of T-cells in the presence of an AhR agonist.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

CD4+ and CD8+ T-cell isolation kits.

-

CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE) proliferation dye.

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.

-

Recombinant human IL-2.

-

AhR agonist (e.g., Kynurenine or TCDD).

-

Selective AhR inhibitor (e.g., BAY-218).

-

Anti-CD3/CD28 beads or plate-bound antibodies.

-

96-well U-bottom plates.

-

Flow cytometer.

Procedure:

-

Isolate CD4+ or CD8+ T-cells from PBMCs using negative selection kits.

-

Label the isolated T-cells with CTV or CFSE according to the manufacturer's protocol.

-

Seed the labeled T-cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well.

-

Pre-treat the cells with varying concentrations of the selective AhR inhibitor for 1-2 hours.

-

Add the AhR agonist to the respective wells.

-

Stimulate the T-cells with anti-CD3/CD28 beads or plate-bound antibodies.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator. Add IL-2 as required.

-

Harvest the cells and acquire data on a flow cytometer.

-

Analyze the data by gating on the live T-cell population and quantifying the dilution of the proliferation dye as a measure of cell division.

Cytokine Production Assay (Intracellular Staining)

Objective: To measure the production of key effector cytokines by T-cells following treatment with an AhR inhibitor.

Materials:

-

Isolated CD4+ or CD8+ T-cells.

-

Cell stimulation cocktail (e.g., PMA/Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Fluorescently conjugated antibodies against IFN-γ, Granzyme B, IL-2, etc.

-

Fixation/Permeabilization buffer.

-

Flow cytometer.

Procedure:

-

Culture isolated T-cells under the same conditions as the proliferation assay (with AhR agonist and inhibitor).

-

On the final day of culture, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

-

Harvest the cells and stain for surface markers (e.g., CD4, CD8).

-

Fix and permeabilize the cells using a fixation/permeabilization buffer.

-

Perform intracellular staining with fluorescently conjugated antibodies against the cytokines of interest.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the percentage of cytokine-producing cells and the mean fluorescence intensity (MFI) within the T-cell populations.

Visualization of Experimental Workflow

Caption: Figure 2: Experimental Workflow for Assessing AhR Inhibitor Impact on T-Cell Function.

Conclusion

Selective inhibition of the Aryl Hydrocarbon Receptor presents a compelling strategy to overcome a key mechanism of immune evasion in the tumor microenvironment. By blocking the immunosuppressive signals mediated by AhR activation, compounds like BAY-218 are poised to restore and enhance T-cell-mediated anti-tumor immunity. The data from analogous selective AhR inhibitors strongly suggest that this class of molecules can effectively increase T-cell proliferation, boost the production of critical effector cytokines such as IFN-γ and Granzyme B, and reduce the expression of exhaustion markers. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these and other immunomodulatory agents, facilitating the translation of promising candidates into clinical development. Further investigation into the specific in vivo efficacy and safety profile of BAY-218 is warranted to fully elucidate its therapeutic potential.

References

- 1. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Aryl Hydrocarbon Receptor as a Modulator of Anti-viral Immunity [frontiersin.org]

- 3. What are AHR antagonists and how do they work? [synapse.patsnap.com]

- 4. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Aryl Hydrocarbon Receptor and Tumor Immunity [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Ahr function in lymphocytes: emerging concepts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BAY-218 for Basic Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). It is designed to serve as a comprehensive resource for professionals in immunology and drug development, detailing the compound's mechanism of action, key experimental data, and detailed protocols for its application in basic research.

Introduction: Targeting the Aryl Hydrocarbon Receptor in Immunology

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the context of oncology, many tumors exploit the AhR signaling pathway to create an immunosuppressive microenvironment, thereby evading immune destruction.[1][2] Tumors often overexpress enzymes such as IDO1 and TDO2, which catabolize tryptophan into kynurenine (B1673888).[1] Kynurenine and its metabolites act as endogenous ligands for AhR, leading to the suppression of anti-tumor T-cell function and the promotion of regulatory T-cells and immunosuppressive myeloid cells.[1]

BAY-218, also known as AHR antagonist 1, is a novel compound from the 1,3-diaryl-pyrazin-6-one-5-carboxylic amides class, identified as a potent and selective AhR inhibitor.[1][3][4][5] By blocking AhR activation, BAY-218 offers a promising therapeutic strategy to reverse tumor-induced immunosuppression and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[1][2]

Mechanism of Action

BAY-218 exerts its function by directly interfering with the AhR signaling cascade. Mechanistically, BAY-218 inhibits the nuclear translocation of the AhR.[6] This prevents the receptor from binding to its dimerization partner, the AhR Nuclear Translocator (ARNT), and subsequently blocks the transcription of target genes regulated by the Dioxin Response Element (DRE), also known as the Xenobiotic Response Element (XRE).[6] This inhibition has been demonstrated against both exogenous and endogenous AhR ligands.[6]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for BAY-218 based on published in vitro and in vivo studies.

Table 1: In Vitro Potency of BAY-218

| Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| AhR Antagonism | U87 Glioblastoma | IC₅₀ | 39.9 nM | [3][4][5] |

| CYP1A1 Inhibition | U937 Human Monocytic | IC₅₀ | 70.7 nM* | [3] |

Note: One source reports this value as 70.7 µM, which may be a typographical error given the compound's high potency in other assays.

Table 2: In Vivo Dosing and Solubility

| Parameter | Value | Details | Reference |

|---|---|---|---|

| Solubility | 80 mg/mL | In fresh DMSO (199.09 mM) | [6] |

| In Vivo Dosage | 30 mg/kg | Oral administration (p.o.), twice daily (bid) |[3] |

Key Experimental Protocols and Findings

This section provides detailed methodologies for key experiments demonstrating the immunological effects of BAY-218.

A. Reversal of Kynurenine-Induced Immunosuppression

This assay demonstrates the ability of BAY-218 to restore pro-inflammatory cytokine production in human immune cells suppressed by the AhR ligand, kynurenic acid (KA).

-

Objective: To measure the rescue of TNFα production in LPS-stimulated human monocytes.

-

Methodology:

-

Isolate primary human monocytes from peripheral blood.

-

Stimulate the monocytes with Lipopolysaccharide (LPS) to induce TNFα production.

-

Concurrently, treat cells with kynurenic acid (KA) to suppress TNFα production via AhR activation.

-

Add BAY-218 (e.g., at a concentration of 1 µM) to a subset of the KA-suppressed cells.[3]

-

Incubate for a specified period.

-

Measure the concentration of TNFα in the cell supernatant using an ELISA or a similar immunoassay.

-

-

Key Finding: BAY-218 effectively reverses the KA-induced inhibition of TNFα production, restoring the pro-inflammatory capacity of the monocytes.[3][6]

B. Dioxin Response Element (DRE) Luciferase Reporter Assay

This assay provides a direct measure of BAY-218's ability to inhibit the transcriptional activity of the AhR.

-

Objective: To quantify the inhibition of AhR-mediated gene expression.

-

Methodology:

-

Use a suitable cell line (e.g., HepG2 or a cell line endogenously expressing AhR like U87) and transfect with a plasmid containing a luciferase reporter gene under the control of a DRE promoter.[3][4][6]

-

Treat the cells with a known AhR agonist (e.g., TCDD or an endogenous ligand) to induce luciferase expression.

-

Co-treat cells with varying concentrations of BAY-218.

-

After incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC₅₀ value by plotting the dose-response curve.

-

-

Key Finding: BAY-218 inhibits DRE-luciferase reporter expression in a dose-dependent manner, confirming its role as a direct AhR antagonist.[6]

A. Syngeneic Mouse Tumor Models

These experiments evaluate the anti-tumor effects of BAY-218 in immunocompetent mice, both as a monotherapy and in combination with other immunotherapies.

-

Objective: To assess the impact of BAY-218 on tumor growth and its synergy with checkpoint inhibitors.

-

Methodology:

-

Implant tumor cells from a syngeneic line (e.g., CT26 colon carcinoma or B16-OVA melanoma) into immunocompetent mice.[2][6]

-

Once tumors are established, randomize mice into treatment groups: vehicle control, BAY-218 alone, anti-PD-L1 antibody alone, and BAY-218 plus anti-PD-L1.[2][6]

-

Administer BAY-218 orally at a dose of 30 mg/kg twice daily.[3] Administer the antibody via standard intraperitoneal injection.

-

Monitor tumor volume regularly using caliper measurements.

-

Solvent Preparation: For in vivo administration, a specific vehicle formulation can be used: 50 μL of an 80 mg/mL DMSO stock solution is added to 400 μL of PEG300. After mixing, 50 μL of Tween80 is added. Finally, 500 μL of ddH₂O is added to reach the final volume. The solution should be used immediately.[6]

-

-

Key Findings: BAY-218 reduces tumor growth as a monotherapy and significantly enhances the therapeutic efficacy of anti-PD-L1 antibody treatment.[1][2][6]

B. Immune Cell Infiltration Analysis by Flow Cytometry

This protocol is used to characterize the changes in the immune cell composition within the tumor microenvironment (TME) following treatment with BAY-218.

-

Objective: To quantify changes in tumor-infiltrating immune cell populations.

-

Methodology:

-

At the end of an in vivo tumor study (e.g., using the B16-OVA model), harvest tumors from treated and control mice.[2]

-

Mechanically and enzymatically digest the tumors to create a single-cell suspension.

-

Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers, such as CD8 (for cytotoxic T cells), NK1.1 (for Natural Killer cells), Gr-1 (for myeloid-derived suppressor cells), and CD206 (for M2-like macrophages).[2]

-

Analyze the stained cells using a multi-color flow cytometer.

-

Gate on specific populations to determine their frequency as a percentage of total live cells or CD45+ immune cells.

-

-

Key Finding: Administration of BAY-218 leads to a favorable shift in the TME, characterized by an increased frequency of tumor-infiltrating CD8⁺ T cells and NK cells, and a decrease in immunosuppressive Gr-1⁺ myeloid cells and CD206⁺ M2 macrophages.[2]

Conclusion

BAY-218 is a powerful and selective research tool for investigating the role of the Aryl Hydrocarbon Receptor in immunity. Its ability to block the immunosuppressive kynurenine pathway, restore pro-inflammatory monocyte and T-cell responses, and remodel the tumor microenvironment makes it an invaluable compound for basic and translational immunology research.[2][6] The data strongly support its use in preclinical studies to explore AhR inhibition as a viable strategy to overcome tumor-associated immunosuppression, particularly in combination with immune checkpoint blockade.

References

- 1. BAY-218: A Breakthrough in Targeting Tumor Immunosuppression through AhR Inhibition [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BAY-218 | AHR antagonist 1 | Anti-tumor immunity | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for BAY-218, a Potent Aryl Hydrocarbon Receptor (AhR) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of immune responses and tumorigenesis.[1][2] Tumors can exploit the AhR pathway to create an immunosuppressive microenvironment by upregulating enzymes like IDO1 and TDO2, which catabolize tryptophan into kynurenine (B1673888) (KYN) and kynurenic acid (KA).[2] These metabolites act as endogenous ligands for AhR, leading to the suppression of anti-tumor immunity.[3] BAY-218 counteracts this by inhibiting the nuclear translocation of AhR, thereby blocking the subsequent transcription of target genes.[1][4] In preclinical studies, BAY-218 has been shown to restore pro-inflammatory monocyte and T-cell responses and reduce tumor growth.[3]

These application notes provide detailed protocols for the in vitro characterization of BAY-218 using common cell-based assays, including a Dioxin Response Element (DRE) luciferase reporter assay, a TNFα production rescue assay, and a cell viability assay.

Mechanism of Action

Upon binding to endogenous or exogenous ligands, the cytosolic AhR dissociates from a chaperone protein complex (including Hsp90, XAP2, and p23) and translocates to the nucleus.[5][6][7][8] In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[5][6] This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[1][6] BAY-218 exerts its inhibitory effect by preventing the nuclear translocation of the ligand-bound AhR, thus blocking downstream signaling and target gene expression.[1][4]

References

- 1. encodeproject.org [encodeproject.org]

- 2. ebiohippo.com [ebiohippo.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BAY-218 Treatment in U87 Glioblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-218 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in the progression of several cancers, including glioblastoma. In the context of U87 glioblastoma cells, BAY-218 has demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent. These application notes provide a summary of the key data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate further research and development of BAY-218.

Data Presentation

The primary quantitative measure of BAY-218's efficacy in U87 glioblastoma cells is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the cancer cell population's metabolic activity.

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| BAY-218 | U87 | AHR Inhibition | 39.9 | [1][2][3][4] |

Experimental Protocols

U87 Glioblastoma Cell Culture

A foundational requirement for studying the effects of BAY-218 is the proper maintenance of the U87 glioblastoma cell line.

Materials:

-

U87 MG human glioblastoma cell line (ATCC® HTB-14™)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

75 cm² cell culture flasks

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Plating: Thaw a cryopreserved vial of U87 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a 75 cm² culture flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Monitor cell growth daily and change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet in fresh medium and plate into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

This protocol describes a general method for determining the IC50 of BAY-218 in U87 cells using a colorimetric MTT assay.

Materials:

-

U87 MG cells

-

Complete growth medium

-

BAY-218 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed U87 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of BAY-218 in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted BAY-218 solutions. Include wells with medium and DMSO as vehicle controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of BAY-218 and determine the IC50 value using non-linear regression analysis.

AHR Transactivation Luciferase Reporter Assay

This assay is used to confirm the inhibitory effect of BAY-218 on AHR signaling.

Materials:

-

U87 cells

-

DRE (Dioxin Response Element)-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

BAY-218

-

AHR agonist (e.g., TCDD or Kynurenine)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Transfection: Co-transfect U87 cells in a 96-well plate with the DRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of BAY-218 for 1 hour before adding a known AHR agonist.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of AHR activation by BAY-218 compared to the agonist-only control.

Visualizations

Discussion

BAY-218 presents a promising avenue for glioblastoma therapy by targeting the AHR signaling pathway. The provided protocols offer a starting point for in vitro evaluation of BAY-218 and similar AHR antagonists. The IC50 value of 39.9 nM in U87 cells indicates high potency. Further investigations should focus on elucidating the detailed downstream effects of AHR inhibition in glioblastoma, including its impact on the tumor microenvironment and potential synergies with other therapeutic modalities. The experimental workflows and signaling pathway diagrams provided herein serve as a guide for designing and interpreting such studies.

References

Application Notes and Protocols for BAY-218 in Human Monocytic U937 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human monocytic U937 cell line, derived from a patient with diffuse histiocytic lymphoma, is a widely utilized in vitro model for studying monocytic differentiation, immune responses, and the effects of therapeutic compounds on hematological malignancies. These cells grow in suspension and can be differentiated into macrophage-like cells, providing a versatile system for immunological and cancer research.

BAY-218 is recognized as an inhibitor of the Aryl Hydrocarbon Receptor (AhR). Its primary mechanism of action involves the reduction of AhR nuclear translocation. This inhibitory action makes BAY-218 a valuable tool for investigating the role of the AhR signaling pathway in various cellular processes, including immune regulation and cancer cell survival. In U937 cells, particularly when differentiated into macrophages, BAY-218 has been used to study the regulation of immune checkpoint proteins like VISTA.

These application notes provide a comprehensive guide for utilizing BAY-218 in U937 cell-based assays, including detailed experimental protocols and data presentation templates.

Data Presentation

Table 1: Template for Summarizing Experimental Data of BAY-218 on U937 Cells

| Parameter | Experimental Condition | Result | Notes |

| IC50 (µM) | 24h treatment | Cell viability assessed by MTT/MTS assay. | |

| 48h treatment | |||

| 72h treatment | |||

| Apoptosis (%) | BAY-218 (X µM, 24h) | Measured by Annexin V/PI staining. | |

| BAY-218 (Y µM, 48h) | |||

| Protein Expression | AhR (Nuclear Fraction) | Western Blot analysis after BAY-218 treatment. | |

| VISTA | |||

| Cleaved Caspase-3 | |||

| Bcl-2 | |||

| Bax |

Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that, upon binding to its ligand, translocates to the nucleus and regulates the expression of target genes. BAY-218 acts as an inhibitor of this pathway by preventing the nuclear translocation of AhR.

Caption: AhR signaling pathway and its inhibition by BAY-218.

Experimental Protocols

The following protocols are standard procedures for U937 cells and can be adapted for experiments involving BAY-218.

U937 Cell Culture and Maintenance

U937 cells are grown in suspension.

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension at 200 x g for 5 minutes and resuspending the cell pellet in fresh medium at the desired seeding density.

Caption: Workflow for culturing and maintaining U937 cells.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Treatment: Add varying concentrations of BAY-218 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

-

Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) product is visible.

-

Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate for at least 15 minutes to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed U937 cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with desired concentrations of BAY-218 for the specified duration.

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Application Notes and Protocols for BAY-218 Administration in CT26 Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-218 is a novel, potent, and selective oral small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2] In the tumor microenvironment, the degradation of tryptophan by enzymes like IDO1 and TDO2 leads to the production of kynurenine. Kynurenine activates the AhR, which in turn mediates immunosuppressive effects, allowing tumors to evade the host immune system. By blocking this pathway, BAY-218 is designed to restore anti-tumor immunity.[1][2][3]

The CT26 (Colon Tumor 26) model is a well-established syngeneic murine model of colorectal cancer, derived from BALB/c mice.[4] Its immunogenic nature, often described as a "hot" tumor, makes it a highly relevant model for evaluating immunotherapies.[4]

These application notes provide a summary of the available preclinical data and representative protocols for the administration of BAY-218 in the CT26 tumor model, based on publicly available information.

Signaling Pathway and Mechanism of Action

BAY-218 targets the Aryl Hydrocarbon Receptor signaling pathway. In the cytoplasm, the inactive AhR is part of a complex with chaperone proteins. Upon binding to its ligand (e.g., kynurenine), the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) on the DNA, initiating the transcription of target genes that promote immunosuppression. BAY-218 inhibits this process by preventing the nuclear translocation of AhR.[1][2] This restores the function of immune effector cells such as CD8+ T cells and Natural Killer (NK) cells and can reduce the population of immunosuppressive cells like M2 macrophages and myeloid-derived suppressor cells.[1][2]

Preclinical Efficacy and In Vivo Data

Disclaimer: The following data is based on a 2019 conference abstract. Detailed quantitative results from a full peer-reviewed publication on BAY-218 in the CT26 model are not publicly available at the time of this writing.

In vivo studies have demonstrated that BAY-218 administration leads to reduced tumor growth in the CT26 syngeneic mouse model.[1][2] Furthermore, combining BAY-218 with an anti-PD-L1 antibody resulted in enhanced therapeutic efficacy in this model.[1][2] While specific data for the CT26 model is limited, studies in the B16-OVA melanoma model provide insight into the immunological changes driven by BAY-218.

| Model | Treatment | Observed Effects | Immunological Changes (in B16-OVA model) |

| CT26 | BAY-218 | Reduced tumor growth[1][2] | Data not specified in available sources. |

| CT26 | BAY-218 + anti-PD-L1 | Enhanced therapeutic efficacy[1][2] | Data not specified in available sources. |

| B16-OVA | BAY-218 | Reduced tumor growth[1][2] | ↑ Tumor-infiltrating CD8+ T cells↑ Tumor-infiltrating NK cells↓ GR1+ myeloid cells↓ CD206+ M2 macrophages[1][2] |

Experimental Protocols

The following are representative protocols for establishing the CT26 tumor model and for the administration of an oral therapeutic agent like BAY-218. These protocols are generalized and should be optimized for specific experimental designs.

CT26 Cell Culture and Tumor Implantation

-

Cell Culture:

-

Culture CT26.WT cells (ATCC CRL-2638) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 2-3 days to maintain sub-confluent cultures.

-

-

Tumor Cell Preparation for Implantation:

-

Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free RPMI-1640 or Phosphate Buffered Saline (PBS).

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion). Viability should be >95%.

-

Resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells/mL.

-

-

Animal Model:

-

Use female BALB/c mice, 6-8 weeks of age.

-

Allow mice to acclimate for at least one week before the start of the experiment.

-

-

Subcutaneous Tumor Implantation:

-

Shave the right flank of the mouse and sterilize the area with an alcohol wipe.

-

Inject 100 µL of the cell suspension (containing 5 x 10⁵ CT26 cells) subcutaneously into the prepared flank.

-

Monitor mice for tumor growth. Tumors typically become palpable within 5-7 days.

-

Therapeutic Administration Protocol (Representative)

-

Tumor Growth Monitoring:

-

Begin measuring tumor volume 3-4 days post-implantation using digital calipers.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor body weight and general health of the mice regularly (e.g., 2-3 times per week).

-

-

Randomization:

-

When tumors reach an average volume of approximately 80-100 mm³, randomize mice into treatment and control groups.

-

-

BAY-218 Administration (Monotherapy - Example):

-

Vehicle Control: Administer the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water) to the control group via oral gavage daily.

-

BAY-218 Group: Administer BAY-218, formulated in the vehicle solution, via oral gavage daily. Note: The exact dosage is not publicly available and would need to be determined through dose-finding studies.

-

-

Combination Therapy (BAY-218 + anti-PD-L1 - Example):

-

BAY-218 Administration: Administer as described for monotherapy.

-

anti-PD-L1 Administration: Administer anti-mouse PD-L1 antibody (or isotype control) via intraperitoneal (IP) injection (e.g., 10 mg/kg) twice a week.

-

-

Study Endpoints:

-

Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

-

Primary endpoints typically include tumor growth inhibition (TGI) and changes in body weight.

-

Secondary endpoints may include overall survival and ex vivo analysis of tumor-infiltrating immune cells by flow cytometry or immunohistochemistry.

-

References

Application Notes and Protocols: B16-OVA Mouse Model with BAY-218

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B16-OVA mouse model is a widely utilized syngeneic tumor model in immuno-oncology research. It employs the B16 melanoma cell line, which has been transfected to express the chicken ovalbumin (OVA) protein. As OVA is a foreign antigen in C57BL/6 mice, it serves as a model tumor-associated antigen, enabling the precise tracking of antigen-specific immune responses. This model is particularly valuable for evaluating the efficacy of novel immunotherapies.

BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The AHR signaling pathway is increasingly recognized as a key regulator of immune responses within the tumor microenvironment. Upregulation of AHR signaling, often through metabolites of tryptophan like kynurenine (B1673888) produced by the enzyme IDO1, can lead to an immunosuppressive environment. By inhibiting AHR, BAY-218 has been shown to enhance anti-tumoral immune responses, leading to reduced tumor growth.[1][2][3] In the B16-OVA model, BAY-218 administration has been demonstrated to increase the frequency of tumor-infiltrating CD8+ T cells and Natural Killer (NK) cells, while decreasing the populations of suppressive GR1+ myeloid cells and M2 macrophages.[1][4]

These application notes provide a detailed protocol for utilizing the B16-OVA mouse model in conjunction with the AHR inhibitor BAY-218 to assess its anti-tumor efficacy and impact on the tumor immune microenvironment.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of BAY-218 in B16-OVA Tumor-Bearing Mice

| Treatment Group | Day 7 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) at Day 21 |

| Vehicle Control | 100 ± 15 | 550 ± 60 | 1500 ± 150 | 0% |

| BAY-218 (30 mg/kg, p.o., daily) | 95 ± 12 | 350 ± 45 | 700 ± 90 | 53% |

Note: The data presented in this table is illustrative and based on the expected outcomes of BAY-218 treatment as described in preclinical studies. Actual results may vary.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

| Treatment Group | CD8+ T Cells (% of CD45+ cells) | NK Cells (% of CD45+ cells) | Gr1+ Myeloid Cells (% of CD45+ cells) | CD206+ M2 Macrophages (% of CD45+ cells) |

| Vehicle Control | 10 ± 2.5 | 5 ± 1.2 | 40 ± 5.0 | 25 ± 3.0 |

| BAY-218 (30 mg/kg, p.o., daily) | 25 ± 3.5 | 12 ± 2.0 | 20 ± 4.0 | 10 ± 2.5 |

Note: The data presented in this table is illustrative and based on the expected immunomodulatory effects of BAY-218 as reported in the B16-OVA model.[1][4] Actual results may vary.

Experimental Protocols

B16-OVA Cell Culture and Preparation

Materials:

-

B16-OVA cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

Hemocytometer or automated cell counter

-

Centrifuge

Protocol:

-

Culture B16-OVA cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 to maintain OVA expression.

-

Maintain cells in a 37°C incubator with 5% CO2.

-

Passage cells every 2-3 days, or when they reach 80-90% confluency.

-

For tumor inoculation, harvest cells in their logarithmic growth phase.

-

Wash the cell monolayer with sterile PBS.

-

Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

-

Neutralize trypsin with complete culture medium.

-

Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in sterile, ice-cold PBS.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

-

Adjust the cell concentration to 5 x 10^6 cells/mL in sterile, ice-cold PBS. Keep the cell suspension on ice until injection.

In Vivo B16-OVA Tumor Model

Materials:

-

Female C57BL/6 mice, 6-8 weeks old

-

Prepared B16-OVA cell suspension

-

1 mL syringes with 27-gauge needles

-

Calipers

Protocol:

-

Acclimatize mice for at least one week prior to the experiment.

-

On the day of inoculation (Day 0), shave the right flank of each mouse.

-

Gently resuspend the B16-OVA cell suspension to ensure a uniform mixture.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^5 B16-OVA cells) into the shaved flank of each mouse.

-

Monitor the mice daily for tumor appearance. Tumors should become palpable within 5-7 days.

-

Once tumors are palpable, measure tumor dimensions every 2-3 days using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health throughout the study.

BAY-218 Formulation and Administration

Materials:

-

BAY-218 compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile deionized water (ddH2O)

-

Oral gavage needles

Protocol:

-

Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile ddH2O.

-

To prepare the BAY-218 formulation (e.g., for a 30 mg/kg dose), dissolve the appropriate amount of BAY-218 in the vehicle. For example, for a 20g mouse receiving a 100 µL dose, the concentration would be 6 mg/mL.

-

Vortex the solution thoroughly to ensure complete dissolution. Prepare the formulation fresh daily.

-

Based on preclinical studies with similar AHR inhibitors in the B16-OVA model, a recommended starting dose is 30 mg/kg.[5][6]

-

Begin treatment when tumors reach a mean volume of approximately 50-100 mm³.

-

Administer BAY-218 or vehicle control to the respective groups of mice daily via oral gavage (p.o.).

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Materials:

-

Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)

-

GentleMACS Dissociator

-

70 µm cell strainers

-

Red Blood Cell Lysis Buffer

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-Gr1, anti-F4/80, anti-CD206)

-

Flow cytometer

Protocol:

-

At the study endpoint, euthanize mice and excise tumors.

-

Mechanically and enzymatically dissociate tumors into single-cell suspensions according to the manufacturer's protocol for the tumor dissociation kit.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with FACS buffer and perform a cell count.

-

Block Fc receptors by incubating the cells with Fc block.

-

Stain the cells with a panel of fluorochrome-conjugated antibodies to identify immune cell populations.

-

Acquire data on a flow cytometer and analyze the results to quantify the different immune cell subsets within the tumor microenvironment.

Mandatory Visualization

Caption: AHR signaling pathway and its inhibition by BAY-218.

Caption: Experimental workflow for the B16-OVA mouse model with BAY-218.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of BAY-228 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction